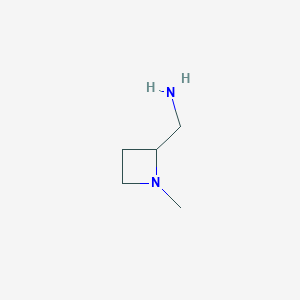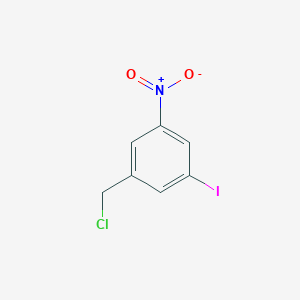![molecular formula C25H42N4O9 B1446450 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea CAS No. 1456821-62-7](/img/structure/B1446450.png)
1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea
Übersicht
Beschreibung
“1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea” is a chemical compound with the CAS Number: 1456821-62-7 . It has a molecular weight of 542.63 . The IUPAC name of this compound is 1-di-tert-butyl 4-dimethyl 4,4’- (carbonylbis (azanediyl))bis (piperidine-1,4-dicarboxylate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H42N4O9/c1-22(2,3)37-20(33)28-13-9-24(10-14-28,17(30)35-7)26-19(32)27-25(18(31)36-8)11-15-29(16-12-25)21(34)38-23(4,5)6/h9-16H2,1-8H3,(H2,26,27,32) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Inhibitors of Soluble Epoxide Hydrolase
1,3-Disubstituted ureas with a piperidyl moiety, like 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea, have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrated substantial improvements in pharmacokinetic parameters and potency compared to previous inhibitors, showing potential in reducing hyperalgesia in inflammatory pain models (Rose et al., 2010).
N-tert-Butoxycarbonylation of Amines
The N-tert-butoxycarbonyl (N-Boc) moiety is crucial in peptide synthesis due to its resistance to racemization. Studies have shown efficient and environmentally benign methods for N-tert-butoxycarbonylation of amines, a process relevant to the creation of N-Boc-protected amino acids, which are essential in peptide synthesis (Heydari et al., 2007).
Synthesis of Piperazine Derivatives
Research has explored the synthesis of various piperazine derivatives from alpha-amino acids. These processes often involve the introduction of a methoxycarbonyl group, similar to the one found in 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea, and have applications in the development of pharmaceutical compounds (Veerman et al., 2003).
Interaction with Oxoanions
Studies on ureas such as 1,3-bis(4-nitrophenyl)urea, which share structural similarities with 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea, have revealed interesting interactions with various oxoanions. These interactions, involving hydrogen bonding, have potential implications in chemical sensing and molecular recognition (Boiocchi et al., 2004).
Chemoselective N-tert-Butoxycarbonylation
The chemoselective mono-N-Boc protection of structurally diverse amines has been studied using catalyst-free methods in water. This process is significant for synthesizing optically pure N-t-Boc derivatives of amines, which are important in various chemical syntheses (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-[[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoylamino]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N4O9/c1-22(2,3)37-20(33)28-13-9-24(10-14-28,17(30)35-7)26-19(32)27-25(18(31)36-8)11-15-29(16-12-25)21(34)38-23(4,5)6/h9-16H2,1-8H3,(H2,26,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTZPPVFQRKPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)NC(=O)NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea | |
CAS RN |
1456821-62-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)
![5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B1446374.png)


amine](/img/structure/B1446379.png)
![4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole](/img/structure/B1446383.png)



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)